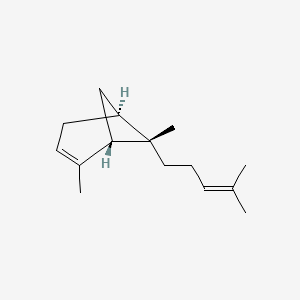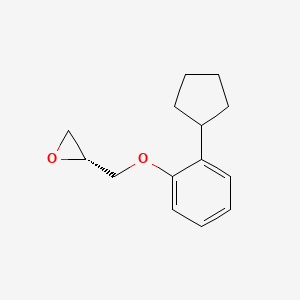
(R)-2-((2-Cyclopentylphenoxy)methyl)oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-2-((2-Cyclopentylphenoxy)methyl)oxirane, also known as CPMO, is a synthetic compound that has been used in a variety of scientific research applications. It is a versatile compound that can be used in a variety of ways, ranging from the synthesis of other compounds to biochemical and physiological studies.
科学研究应用
(R)-2-((2-Cyclopentylphenoxy)methyl)oxirane has a variety of scientific research applications. It has been used in the synthesis of other compounds, such as enantiomerically pure compounds and pharmaceuticals. It has also been used in biochemical and physiological studies, such as the study of enzyme inhibition and protein-ligand interactions. Additionally, this compound has been used in the study of the effects of chirality on biological systems, as well as in the study of the effects of oxidative stress on cells.
作用机制
The mechanism of action of (R)-2-((2-Cyclopentylphenoxy)methyl)oxirane is still not fully understood. However, it is believed that it acts as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. It is also believed that this compound acts as an antioxidant, preventing the formation of reactive oxygen species. Additionally, this compound is believed to interact with certain proteins, such as phospholipase A2, which may play a role in its mechanism of action.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. It has also been shown to act as an antioxidant, preventing the formation of reactive oxygen species. Additionally, this compound has been shown to interact with certain proteins, such as phospholipase A2, which may play a role in its mechanism of action.
实验室实验的优点和局限性
(R)-2-((2-Cyclopentylphenoxy)methyl)oxirane has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, and can be synthesized in a variety of solvents and catalysts. Additionally, this compound is relatively stable, and can be stored for extended periods of time without significant degradation. However, this compound is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, this compound is a chiral compound, and the effects of its chirality on biological systems are not well understood.
未来方向
There are a number of potential future directions for research involving (R)-2-((2-Cyclopentylphenoxy)methyl)oxirane. One potential direction is to further explore the mechanism of action of this compound and its effects on enzymes, proteins, and other biological systems. Additionally, further research could be done to explore the effects of this compound on oxidative stress and its potential use as an antioxidant. Furthermore, further research could be done to explore the effects of this compound on the synthesis of other compounds, such as enantiomerically pure compounds and pharmaceuticals. Finally, further research could be done to explore the effects of this compound on the chirality of biological systems, as well as its potential use in the study of chirality-related phenomena.
合成方法
(R)-2-((2-Cyclopentylphenoxy)methyl)oxirane is synthesized through a process known as the Barton Decarboxylation. This process involves the reaction of an alkyl halide with potassium tert-butoxide in the presence of a base. The reaction proceeds by the formation of a tert-butoxycarbocation intermediate, which then undergoes a 1,4-elimination reaction to form the desired compound. The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran, and the reaction can be catalyzed by a variety of catalysts, such as palladium or nickel.
属性
IUPAC Name |
(2R)-2-[(2-cyclopentylphenoxy)methyl]oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-2-6-11(5-1)13-7-3-4-8-14(13)16-10-12-9-15-12/h3-4,7-8,11-12H,1-2,5-6,9-10H2/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWPLKBZYFYPHG-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC=CC=C2OCC3CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C2=CC=CC=C2OC[C@H]3CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


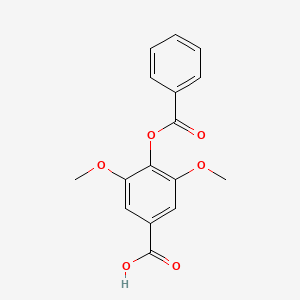
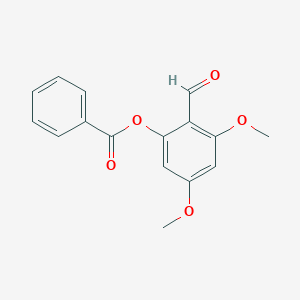
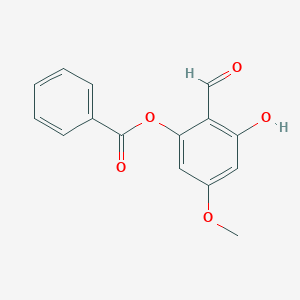
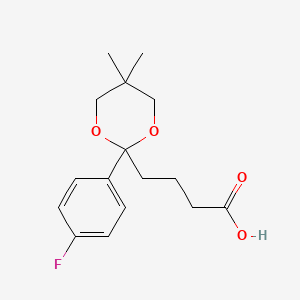
![5-(2-Bromoethylidene)-10,11-dihydro-5H-dibenzo[a,d][7]annulene](/img/structure/B1145178.png)
